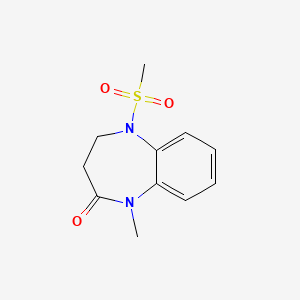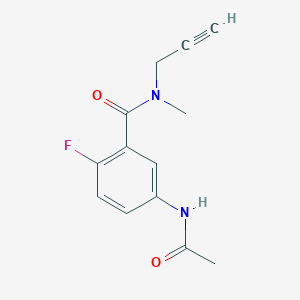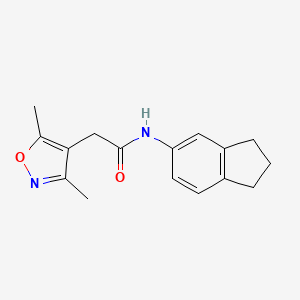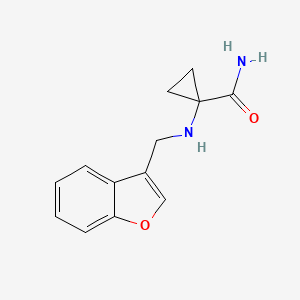
N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the cycloheptyl, methyl, and phenyl groups. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this specific compound, the synthetic route may include:
Formation of the thiazole ring: Reacting 2-bromo-1-(4-phenyl)ethanone with thiourea under basic conditions to form 2-methyl-4-phenyl-1,3-thiazole.
Introduction of the cycloheptyl group: Reacting the thiazole intermediate with cycloheptylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Material Science: Thiazole compounds are used in the development of organic semiconductors and liquid crystals.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active site of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-phenyl-1,3-thiazole-5-carboxamide: Lacks the cycloheptyl group but shares the thiazole core.
N-cycloheptyl-2-methyl-1,3-thiazole-5-carboxamide: Lacks the phenyl group but retains the cycloheptyl and thiazole components.
Uniqueness
N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is unique due to the presence of both the cycloheptyl and phenyl groups, which may enhance its biological activity and specificity compared to other thiazole derivatives .
Propriétés
IUPAC Name |
N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-19-16(14-9-5-4-6-10-14)17(22-13)18(21)20-15-11-7-2-3-8-12-15/h4-6,9-10,15H,2-3,7-8,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTXBYMQHAJBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2CCCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3,5-trimethyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxamide](/img/structure/B7672928.png)


![N-[(5-carbamoylfuran-2-yl)methyl]-4,4-diethylazepane-1-carboxamide](/img/structure/B7672961.png)
![1-[(4-Methylphenyl)methylamino]cyclopropane-1-carboxamide](/img/structure/B7672969.png)

![N-[(5-bromofuran-2-yl)methyl]-1-[4-(imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B7672980.png)

![1-[[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672993.png)
![1-[3-(Dimethylamino)-2-methylphenyl]-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea](/img/structure/B7672999.png)


![1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one](/img/structure/B7673018.png)
![4-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B7673020.png)
